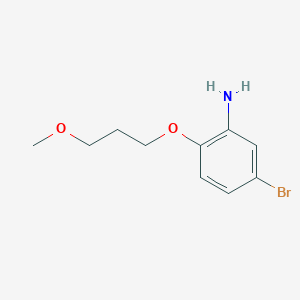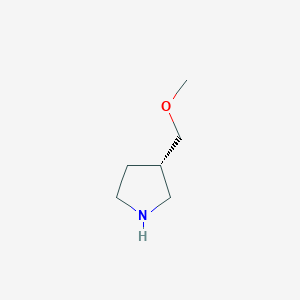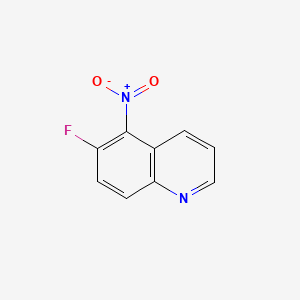
6-Fluoro-5-nitroquinoline
Vue d'ensemble
Description
6-Fluoro-5-nitroquinoline is a heterocyclic compound with the molecular formula C9H5FN2O2 . It has a molecular weight of 192.15 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 6-Fluoro-5-nitroquinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 6-Fluoro-5-nitroquinoline is represented by the InChI string 1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H . This indicates that the molecule consists of a quinoline core with a fluorine atom at the 6th position and a nitro group at the 5th position.Physical And Chemical Properties Analysis
6-Fluoro-5-nitroquinoline is a powder at room temperature . It has a molecular weight of 192.15 . The melting point is between 93-96 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Antimalarial Application
- Synthesis for Antimalarial Drug Development : The synthesis of 6-Fluoro-5-nitroquinoline is integral in developing antimalarial drugs. For instance, the compound 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate in the synthesis of 5-fluoroprimaquine, has been synthesized through various approaches, including a modified Skraup reaction. This process is crucial for developing antimalarial drugs like 5-fluoroprimaquine (O’Neill, Storr, & Park, 1998).
Cancer Research and Imaging
- Hypoxia Detection in Cancer : The enzymatic conversion of 6-nitroquinoline under hypoxic conditions forms the fluorophore 6-aminoquinoline. This transformation is particularly important for detecting hypoxia in solid tumors, aiding in cancer research and diagnosis (Rajapakse et al., 2013).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : Fluorine substitution on compounds like 6-Fluoro-5-nitroquinoline affects their chemical properties. For example, 5-fluoroprimaquine shows different bioactivation levels compared to its parent compound, indicating the significant role of fluorine substitution in chemical reactivity and potential biological applications (O’Neill et al., 1995).
Antibacterial and Anticancer Properties
- Antibacterial and Anticancer Applications : Various quinoline derivatives, including 6-Fluoro-5-nitroquinoline, have been studied for their biological activity against cancer cell lines and bacterial strains. This research is crucial for developing new anticancer and antibacterial drugs (Köprülü et al., 2018).
Radiopharmaceutical Applications
- Use in Radiopharmaceuticals : Fluorine-18 labelled 6-fluoro compounds are used in radiopharmaceuticals for PET imaging, particularly in detecting human neurofibrillary tangles, which are crucial in diagnosing neurodegenerative diseases (Collier et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
6-fluoro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLFTPABKFODKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2[N+](=O)[O-])F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178264 | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-nitroquinoline | |
CAS RN |
236092-96-9 | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0236092969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 6-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



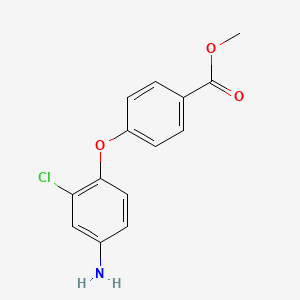
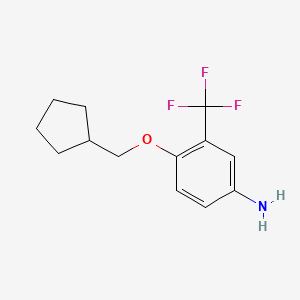
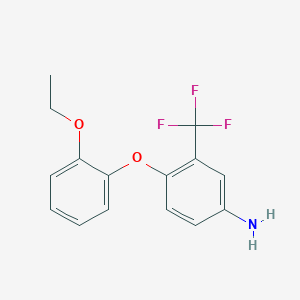
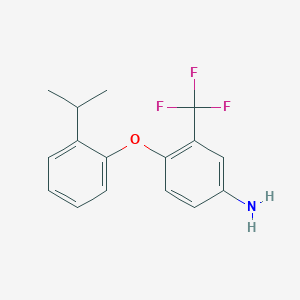
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)
![Methyl 3-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1345878.png)
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)
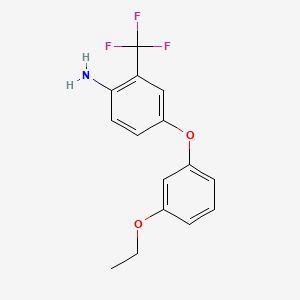
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)
